Spectroscopic Profile of 4-Iodo-3-methylphenol: A Technical Guide
Spectroscopic Profile of 4-Iodo-3-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-3-methylphenol, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for acquiring this data for a solid phenolic compound are also provided, ensuring reproducibility and accuracy in your own research endeavors.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 4-Iodo-3-methylphenol. Due to the limited availability of experimentally derived spectra in public databases, the NMR data presented here is based on computational predictions, providing a reliable estimation for spectral analysis.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~6.8 | s | 1H | Ar-H |
| ~5.0 | s | 1H | OH |
| ~2.4 | s | 3H | CH₃ |
Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and experimental conditions.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-OH |
| ~140 | C-I |
| ~138 | Ar-C |
| ~130 | Ar-CH |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
| ~90 | C-CH₃ |
| ~20 | CH₃ |
Note: These are estimated chemical shifts. Actual values may differ.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3550-3200 | Strong, Broad | O-H Stretch (Phenolic) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| 1300-1000 | Strong | C-O Stretch (Phenolic) |
| ~800-600 | Medium-Strong | C-I Stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 234 | High | [M]⁺ (Molecular Ion) |
| 219 | Moderate | [M-CH₃]⁺ |
| 107 | High | [M-I]⁺ |
| 79 | Moderate | [C₆H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on common pathways for iodinated and phenolic compounds.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample of 4-Iodo-3-methylphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid 4-Iodo-3-methylphenol.
Methodology:
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Sample Preparation:
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Finely powder a small amount (10-20 mg) of 4-Iodo-3-methylphenol using an agate mortar and pestle.
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Carefully pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Ensure the sample is packed tightly and evenly to the specified height for the probe.
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Instrument Setup:
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Insert the rotor into the solid-state NMR probe.
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Tune and match the probe for the desired nuclei (¹H and ¹³C).
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Set the magic angle to 54.74° precisely.
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Data Acquisition:
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¹H NMR: Acquire a one-dimensional ¹H spectrum using a simple pulse-acquire sequence. Due to the presence of strong homonuclear dipolar couplings in solids, high-power decoupling or fast magic-angle spinning (MAS) is crucial for obtaining high-resolution spectra.
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¹³C NMR: Employ a cross-polarization magic-angle spinning (CP/MAS) experiment to enhance the sensitivity of the ¹³C signal.[1] This technique transfers magnetization from the abundant protons to the less abundant carbon-13 nuclei. High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase correct the resulting spectra.
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Reference the chemical shifts using an external standard (e.g., adamantane for ¹³C).
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Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain the infrared absorption spectrum of solid 4-Iodo-3-methylphenol.
Methodology:
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Sample Preparation:
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Instrument Setup:
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Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
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Data Acquisition:
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Lower the press arm to apply firm and even pressure on the solid sample, ensuring good contact with the ATR crystal.[2]
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Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing:
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The instrument software will automatically perform a background subtraction.
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The resulting spectrum should be displayed in terms of transmittance or absorbance.
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Mass Spectrometry (MS) (Electron Ionization - EI)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology:
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Sample Introduction:
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For a solid sample, a direct insertion probe is typically used.[3]
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Load a small amount of the crystalline or powdered 4-Iodo-3-methylphenol into a capillary tube and place it on the tip of the probe.
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Instrument Setup:
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Data Acquisition:
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Gently heat the probe to volatilize the sample into the gas phase within the ion source.[6]
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The gaseous molecules are then bombarded by the electron beam, causing ionization and fragmentation.[5]
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The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
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Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.
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Data Processing:
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The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
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Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
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Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
